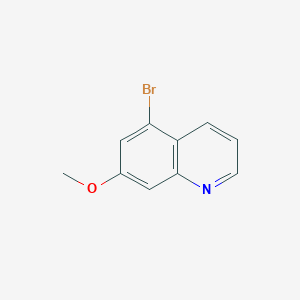

5-Bromo-7-methoxyquinoline

Beschreibung

Contextualization within Quinoline (B57606) Chemistry Research

The study of 5-Bromo-7-methoxyquinoline is deeply rooted in the extensive field of quinoline chemistry. Quinoline and its derivatives have long been a cornerstone of heterocyclic chemistry, with the first isolation from coal tar dating back to 1834. nih.govwikipedia.org The versatility of the quinoline ring system allows for functionalization at numerous positions, leading to a vast array of derivatives with diverse properties and applications. researchgate.netnih.gov

Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities. researchgate.net These compounds have been instrumental in the development of therapeutic agents for various diseases. nih.gov Their applications are not limited to medicine; they are also integral to the creation of agrochemicals, dyes, and materials with specific optical and electrical properties. wikipedia.orgnumberanalytics.com The ability to synthesize a multitude of quinoline derivatives has made them a focal point for synthetic chemists and drug discovery researchers. researchgate.net

The introduction of halogen atoms, such as bromine, into the quinoline structure significantly influences the molecule's physicochemical properties. Halogenation can enhance the biological activity of quinoline derivatives and provides a reactive handle for further chemical modifications, such as cross-coupling reactions. researchgate.net For instance, brominated quinolines are key intermediates in the synthesis of more complex, polyfunctionalized molecules. gelisim.edu.tr The position of the halogen atom on the quinoline ring is crucial in determining the reactivity and potential applications of the resulting compound.

The presence of a methoxy (B1213986) group on the quinoline ring also imparts distinct characteristics. This electron-donating group can modulate the electronic properties and biological activity of the molecule. Research has shown that methoxy-substituted quinolines are valuable precursors in the synthesis of various functionalized derivatives. gelisim.edu.tr The interplay between the methoxy group and other substituents, such as halogens, creates a unique chemical entity with specific reactivity and potential for diverse applications.

Overview of Research Trajectories for this compound and Related Isomers

The research concerning this compound and its isomers has evolved from foundational synthetic explorations to investigations into their potential applications.

The synthesis of quinoline derivatives has a rich history, with several named reactions developed since the 19th century, including the Skraup, Doebner-von Miller, and Friedländer syntheses. numberanalytics.comiipseries.org These classical methods provided the groundwork for accessing a wide variety of quinoline cores.

A notable synthetic route to this compound involves a multi-step process starting from 3,5-dibromoaniline. This raw material undergoes a Skraup condensation reaction with glycerol (B35011) to yield 5,7-dibromoquinoline. Subsequent reaction with sodium methoxide (B1231860) results in a mixture of this compound and its isomer, 7-bromo-5-methoxyquinoline, which are then separated via column chromatography. google.com This method highlights a common challenge in quinoline synthesis: the formation of isomeric products that require careful purification.

Another historical approach involves the bromination of a pre-existing methoxyquinoline. For example, the bromination of 8-methoxyquinoline (B1362559) has been shown to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product. gelisim.edu.tr Such regioselective reactions are highly valuable in synthetic chemistry for controlling the substitution pattern on the quinoline ring.

| Reaction | Starting Material | Reagents | Product(s) | Key Features |

| Skraup Reaction & Nucleophilic Substitution | 3,5-dibromoaniline | 1. Glycerol, H₂SO₄, Oxidizing agent; 2. Sodium methoxide | This compound and 7-bromo-5-methoxyquinoline | Formation of isomeric mixture requiring separation. google.com |

| Electrophilic Bromination | 8-methoxyquinoline | Bromine | 5-bromo-8-methoxyquinoline | Regioselective synthesis of a monobrominated product. gelisim.edu.tr |

This table provides a summary of historical synthetic approaches to brominated methoxyquinolines.

Current research is exploring the use of functionalized quinolines, including halogenated and methoxy-substituted derivatives, in novel applications. nih.gov While specific research on this compound is still emerging, the broader trends in quinoline chemistry suggest potential areas of investigation.

One such area is the use of these compounds as building blocks in the synthesis of more complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of substituents, enabling the creation of diverse chemical libraries for screening in various biological assays. researchgate.net

Furthermore, the unique electronic properties conferred by the bromo and methoxy substituents make these compounds interesting candidates for materials science applications, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). rsc.org The functionalization of quinolines has been shown to influence their electronic absorption, fluorescence emission, and electrochemical behavior, which are critical parameters for these applications. rsc.org

| Potential Application Area | Rationale | Key Molecular Features |

| Medicinal Chemistry | Quinoline scaffold is a "privileged structure" with diverse biological activities. researchgate.net | Bromo and methoxy groups can modulate biological activity and provide sites for further derivatization. |

| Materials Science | Functionalized quinolines exhibit interesting photophysical and electrochemical properties. rsc.org | The combination of electron-withdrawing (bromo) and electron-donating (methoxy) groups can tune the electronic characteristics. |

| Synthetic Chemistry | Halogenated quinolines are versatile intermediates for complex molecule synthesis. researchgate.netgelisim.edu.tr | The bromine atom at the 5-position allows for selective functionalization via cross-coupling reactions. |

This table outlines potential future research directions for this compound based on current trends in quinoline chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTZDFDSYUFWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=N2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310952 | |

| Record name | 5-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126824-44-9 | |

| Record name | 5-Bromo-7-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126824-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 7 Methoxyquinoline and Its Structural Analogues

Regioselective Bromination Strategies for Quinoline (B57606) Cores

The introduction of a bromine atom at a specific position on the quinoline nucleus is a key synthetic challenge. The electronic properties of the quinoline system, with its electron-deficient pyridine ring and more electron-rich benzene ring, coupled with the directing effects of substituents, govern the regioselectivity of electrophilic bromination.

Direct Electrophilic Bromination of Methoxyquinolines

Direct bromination of methoxy-substituted quinolines is a primary route for the synthesis of bromo-methoxyquinoline derivatives. The methoxy (B1213986) group, being an activating ortho-, para-director, significantly influences the position of electrophilic attack on the benzene ring of the quinoline core.

Molecular bromine is a widely used reagent for the electrophilic bromination of aromatic compounds. In the context of methoxyquinolines, the reaction conditions can be tailored to achieve the desired regioselectivity. Direct bromination of 6-methoxyquinoline and 6,8-dimethoxyquinoline has been shown to yield the corresponding 5-bromo derivatives gelisim.edu.tr.

A notable, albeit indirect, method for the synthesis of 5-Bromo-7-methoxyquinoline involves the reaction of 5,7-dibromoquinoline with sodium methoxide (B1231860). This nucleophilic aromatic substitution reaction provides a high yield of the target compound alongside a smaller amount of 7-bromo-5-methoxyquinoline.

| Reactant | Reagents | Solvent | Temperature | Product(s) | Yield |

|---|---|---|---|---|---|

| 5,7-Dibromoquinoline | Sodium methoxide, Methanol | DMF | 60 °C | This compound | 75% (total yield with isomer) |

| 7-Bromo-5-methoxyquinoline |

Table 1: Synthesis of this compound from 5,7-Dibromoquinoline google.com

This method highlights a practical approach to obtaining this compound when the precursor, 5,7-dibromoquinoline, is readily available google.com.

N-Bromosuccinimide (NBS) is a versatile reagent for electrophilic bromination, often offering milder reaction conditions and improved regioselectivity compared to molecular bromine mdpi.comnih.govmissouri.edu. It is particularly effective for the bromination of electron-rich aromatic compounds, including methoxy-substituted systems wikipedia.orgcommonorganicchemistry.com. The use of polar solvents like dimethylformamide (DMF) can further enhance para-selectivity wikipedia.org.

For quinoline derivatives, NBS has been employed for bromination, with the reaction typically occurring on the more activated benzene ring. For instance, the bromination of certain 8-substituted quinolines has been successfully carried out using NBS acgpubs.org. While a specific protocol for the direct synthesis of this compound from 7-methoxyquinoline (B23528) using NBS is not extensively detailed in the reviewed literature, the general principles suggest its applicability. The reaction of NBS with activated methoxyquinolines, likely in a polar aprotic solvent, would be a logical approach to explore for achieving regioselective bromination.

The regioselectivity of electrophilic bromination on the 7-methoxyquinoline core is dictated by a combination of electronic and steric factors. The quinoline nucleus undergoes electrophilic attack preferentially on the benzene ring (positions 5, 6, 7, and 8) rather than the electron-deficient pyridine ring.

The methoxy group at position 7 is a strong activating group and directs electrophiles to the ortho (C6 and C8) and para (C5, relative to the general aromatic system, though not strictly para to the methoxy group) positions through resonance stabilization of the corresponding arenium ion intermediates nih.gov. Electronically, the C6 and C8 positions are the most favored for electrophilic attack.

However, the formation of this compound indicates that substitution at the C5 position is a significant outcome under certain conditions. This can be attributed to several factors:

Steric Hindrance: The positions adjacent to the fused ring system (C8) and potentially the C6 position might experience some steric hindrance, making the C5 position more accessible to the incoming electrophile.

Reaction Conditions: The choice of brominating agent (Br₂ vs. NBS), solvent, and temperature can influence the transition state energies for attack at different positions, thereby altering the product distribution.

Substrate Control: As seen in the synthesis from 5,7-dibromoquinoline, the regioselectivity is predetermined by the starting material, where a nucleophilic substitution of one bromine atom is directed to form the methoxy group google.com.

Generation of the electrophile (Br⁺ or a polarized Br-Br bond).

Attack of the π-electron system of the quinoline's benzene ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or σ-complex) nih.govlibretexts.org.

Deprotonation of the arenium ion to restore aromaticity and yield the brominated product.

Bromination of Tetrahydroquinoline Precursors

An alternative and powerful strategy for the synthesis of specifically substituted quinolines involves the initial functionalization of a 1,2,3,4-tetrahydroquinoline (B108954) precursor, followed by aromatization nih.govdergipark.org.trresearchgate.net. The saturated portion of the tetrahydroquinoline ring alters the electronic properties and reactivity of the aromatic part, sometimes allowing for more controlled and selective reactions.

The bromination of substituted tetrahydroquinolines can be an effective method for introducing bromine atoms onto the aromatic ring nih.govresearchgate.net. For example, the bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline with an excess of molecular bromine has been shown to result in a polybrominated and aromatized product, namely 3,5,6,7-tetrabromo-8-methoxyquinoline nih.gov. This demonstrates that the tetrahydroquinoline system is amenable to bromination and that under forcing conditions, both bromination and aromatization can occur.

A more controlled synthetic sequence would involve the regioselective bromination of a 7-methoxy-1,2,3,4-tetrahydroquinoline intermediate. The resulting bromo-tetrahydroquinoline could then be subjected to a separate aromatization step. Common reagents for the dehydrogenation (aromatization) of tetrahydroquinolines to quinolines include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) nih.govdergipark.org.tr.

This two-step approach offers a potentially high degree of control over the final substitution pattern of the quinoline ring, making it a valuable strategy for the synthesis of complex quinoline derivatives.

Nucleophilic Substitution Reactions in Quinoline Synthesis

Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry for the introduction of various functional groups onto aromatic and heteroaromatic rings, including the quinoline system.

Introduction of Methoxy Group via Nucleophilic Aromatic Substitution (SNAr)

The introduction of a methoxy group onto the quinoline ring can be effectively achieved through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a halide, most commonly a bromide or chloride, by a methoxide source. A notable example is the synthesis of this compound from 5,7-dibromoquinoline. In this process, 5,7-dibromoquinoline is treated with sodium methoxide in a suitable solvent system, such as a mixture of methanol and dimethylformamide (DMF). The reaction is heated to facilitate the substitution, with one of the bromine atoms being replaced by the methoxy group. google.com

The regioselectivity of this substitution is an important consideration. In the case of 5,7-dibromoquinoline, the reaction can yield a mixture of this compound and 7-bromo-5-methoxyquinoline. The separation of these isomers is typically achieved by column chromatography. google.com The presence of electron-withdrawing groups on the quinoline ring can activate the system towards nucleophilic attack, facilitating the substitution process. nih.gov For an SNAr reaction to occur, the aromatic ring generally needs to be activated by an electron-withdrawing group positioned ortho or para to the leaving group, which helps to stabilize the intermediate Meisenheimer complex. libretexts.org

A specific synthetic protocol for the preparation of this compound is detailed in the following table:

| Starting Material | Reagents and Solvents | Reaction Conditions | Products | Yield |

| 5,7-dibromoquinoline | Sodium methoxide, Methanol, DMF | Heated to 60 °C for 2 hours | This compound and 7-bromo-5-methoxyquinoline | 75% (total yield) |

Table 1: Synthesis of this compound via SNAr google.com

Strategies for Substituting Bromine Atom

The bromine atom on the this compound scaffold is a versatile handle for further functionalization through various substitution reactions. Nucleophilic substitution of the bromine atom can be challenging on an unactivated quinoline ring. However, the presence of activating groups, such as a nitro group, can significantly facilitate this transformation. For instance, a nitro group on the quinoline ring can activate an adjacent bromo group for nucleophilic substitution, allowing for the efficient production of piperazinyl and morpholinyl quinolines from bromo-nitroquinoline precursors via an SNAr mechanism. nih.gov

The electron-withdrawing nature of the nitro group, through both inductive and resonance effects, reduces the electron density of the quinoline scaffold, making it more susceptible to attack by nucleophiles. nih.gov While direct nucleophilic substitution of the bromine in this compound without such activation is less common, alternative strategies involving metal catalysis are often employed.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a powerful means to form carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com These reactions are particularly valuable for the functionalization of heterocyclic compounds like quinoline. nih.govacs.org

Suzuki-Miyaura Cross-Coupling in Quinoline Functionalization

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used palladium-catalyzed reactions for the formation of C-C bonds, particularly for creating biaryl structures. nih.govacs.orgrsc.org This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net

In the context of quinoline chemistry, the Suzuki-Miyaura coupling is extensively used to introduce aryl or heteroaryl substituents at specific positions. For instance, this compound can serve as the halide partner in a Suzuki-Miyaura reaction to generate 5-aryl-7-methoxyquinoline derivatives. The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction. Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [(dppf)PdCl₂]. nih.govresearchgate.net A variety of bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates can be used, and the reaction is often carried out in solvents like dioxane, toluene, or aqueous mixtures. nih.govrsc.org

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| 2-(4-bromophenoxy)quinolin-3-carabaldehydes | Substituted boronic acids | [(dppf)PdCl₂] | Cs₂CO₃ | water/1,4-dioxane | 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes |

| 5-bromoindazoles | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | dimethoxyethane | 5-(N-Boc-2-pyrrolyl)indazoles |

Table 2: Examples of Suzuki-Miyaura Coupling on Heterocyclic Scaffolds nih.govresearchgate.net

Other Metal-Catalyzed Coupling Approaches for Quinoline Scaffolds

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling methods are instrumental in the functionalization of quinoline scaffolds. The Negishi cross-coupling, for example, utilizes organozinc reagents and is also catalyzed by palladium or nickel complexes. mdpi.com These reactions provide alternative routes for forming C-C bonds, especially when the corresponding boronic acids are unstable or difficult to prepare.

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of quinolines. nih.govacs.org This approach avoids the need for pre-functionalized starting materials like halides or organometallics. Various metals, including palladium, rhodium, and ruthenium, have been employed to catalyze the direct arylation, alkylation, and amination of quinoline C-H bonds at different positions. rsc.org For instance, the C2 position of quinoline N-oxides can be functionalized through palladium-catalyzed oxidative cross-coupling with heteroarenes. nih.govresearchgate.net

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of the target compound is a critical aspect of any synthetic endeavor. For the synthesis of this compound, careful control of reaction parameters is essential.

Reaction Condition Tuning (Temperature, Solvents, Stoichiometry)

The successful synthesis of this compound from 5,7-dibromoquinoline hinges on the careful tuning of reaction conditions. In a common procedure, the reaction is conducted by heating the reactants to a specific temperature to ensure an adequate reaction rate without promoting the formation of byproducts. For instance, a synthesis method specifies heating a mixture of 5,7-dibromoquinoline, methanol, and dimethylformamide (DMF) to 60°C before the addition of sodium methoxide. google.com This temperature is maintained for approximately 2 hours to drive the nucleophilic aromatic substitution reaction to completion. google.com

The choice of solvents is critical. A combination of methanol and DMF is utilized, where methanol serves as the source of the methoxy group (via sodium methoxide) and both solvents help to dissolve the reactants. google.com In the synthesis of other brominated quinolines, solvents like chloroform (CHCl₃) and acetonitrile (CH₃CN) have been employed, indicating that solvent selection is tailored to the specific reactants and reaction type, such as direct bromination. acgpubs.org

Stoichiometry, the molar ratio of reactants, is another key parameter. In the synthesis of this compound from 5,7-dibromoquinoline (0.139 mol), a significant excess of sodium methoxide (1.21 mol) is used. google.com This excess ensures that the reaction proceeds efficiently, favoring the substitution of one of the bromine atoms with a methoxy group. google.com Careful control of stoichiometry is essential to maximize the yield of the desired monosubstituted product over the disubstituted or unreacted starting material.

Table 1: Reaction Conditions for the Synthesis of this compound This interactive table summarizes the optimized reaction parameters for the synthesis of this compound from 5,7-dibromoquinoline.

| Parameter | Value/Condition | Source |

|---|---|---|

| Starting Material | 5,7-dibromoquinoline | google.com |

| Reagent | Sodium methoxide | google.com |

| Solvents | Methanol and DMF | google.com |

| Temperature | 60°C | google.com |

| Reaction Time | 2 hours | google.com |

| Stoichiometry | Excess sodium methoxide | google.com |

Purification Techniques (e.g., Column Chromatography, Crystallization)

Post-reaction work-up and purification are crucial for isolating this compound from its isomeric byproduct, 7-bromo-5-methoxyquinoline, and other impurities. google.com After the initial reaction, the mixture is typically quenched with water and extracted into an organic solvent like ethyl acetate. google.com The combined organic phases are then dried and concentrated. google.com

The primary technique for separating the two isomers is column chromatography. google.com A silica gel column is commonly used, with an eluent system optimized for separation. A specific method employs a 20:1 mixture of petroleum ether and ethyl acetate to effectively separate this compound from the reaction mixture. google.com

Crystallization is another powerful purification technique often used for solid compounds. For structural analogues like 5-bromo-8-nitroisoquinoline, recrystallization from a solvent system such as heptane and toluene is an effective method to obtain a high-purity product. orgsyn.org While not explicitly detailed for this compound in the provided sources, it remains a standard and valuable technique in organic synthesis for achieving high purity of the final compound. The choice between chromatography and crystallization often depends on the physical properties of the products and the nature of the impurities.

Comparative Analysis of Synthetic Routes

The evaluation of different synthetic pathways is essential for selecting the most suitable method for laboratory-scale synthesis and industrial-scale production. This analysis considers factors such as efficiency, scalability, cost, and environmental impact.

Efficiency and Scalability Assessments

Scalability is a critical consideration for practical applications. The described method for synthesizing this compound is noted for its potential for amplification and large-scale production due to its straightforward procedure and use of readily available materials. google.com The development of synthetic routes for structural analogues has also emphasized scalability. For example, processes for synthesizing intermediates like 5-nitro-7-azaindole have been successfully demonstrated on a multi-kilogram scale, highlighting the feasibility of large-scale production for this class of compounds. researchgate.net A key aspect of a scalable process is the ability to maintain consistent yield and purity as the reaction volume increases.

Environmental Impact and Reagent Considerations

Modern synthetic chemistry places a strong emphasis on "green" chemistry principles, which include the use of less hazardous reagents and the reduction of waste. The synthesis of this compound from 3,5-dibromoaniline is presented as an environmentally conscious alternative to traditional methods. google.com Notably, this route avoids the use of highly toxic reagents such as nitrobenzene, which was historically used as an oxidant in Skraup condensation reactions to produce quinoline scaffolds. google.com The high toxicity and environmental pollution associated with nitrobenzene make its avoidance a significant advantage. google.com

Table 2: Comparative Analysis of Synthetic Approaches for Quinoline Scaffolds This interactive table compares a modern synthetic route for the this compound precursor with a traditional method.

| Feature | Modern Synthesis (from 3,5-dibromoaniline) | Traditional Skraup Reaction | Source |

|---|---|---|---|

| Efficiency | High total yield (75% for isomer mix) | Variable, often lower yields | google.com |

| Scalability | Suitable for large-scale production | Can be difficult to scale safely | google.com |

| Key Reagents | 3,5-dibromoaniline, sodium methoxide | 3-bromo-5-methoxyaniline, glycerol (B35011), sulfuric acid | google.com |

| Oxidant | m-sodium nitrobenzenesulfonate | Nitrobenzene | google.com |

| Environmental Impact | Avoids highly toxic reagents | Uses highly toxic and polluting nitrobenzene | google.com |

| Post-Treatment | Simpler work-up | High post-treatment cost of reaction liquid | google.com |

Reactivity and Advanced Chemical Transformations of 5 Bromo 7 Methoxyquinoline

Functional Group Interconversions on the Quinoline (B57606) Ring System

The strategic placement of the bromo and methoxy (B1213986) substituents on the quinoline ring allows for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives. These transformations primarily target the bromine atom for substitution or the methoxy group for modification.

The bromine atom at the C-5 position is the most versatile handle for synthetic modification, primarily through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing aryl halides with nucleophiles. chemistrysteps.com This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com For this mechanism to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.com

In the case of 5-Bromo-7-methoxyquinoline, the molecule lacks significant activation for traditional SNAr reactions. The methoxy group is an electron-donating group, which deactivates the ring toward nucleophilic attack. Consequently, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is generally challenging and not a preferred synthetic route. chemistrysteps.comyoutube.com While examples exist for SNAr on highly electron-deficient heteroaromatics like 5-bromo-1,2,3-triazines, these conditions are not directly applicable to the more electron-rich quinoline system of the title compound. nih.gov

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position of this compound. The bromo-substituent serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org While specific examples for this compound are not extensively documented, the reaction is broadly applicable to bromoquinolines, allowing for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups. lmaleidykla.lt

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.orgchemrxiv.org This transformation is catalyzed by a palladium complex and requires a base. It provides a direct method for the vinylation of the quinoline core at the C-5 position. organic-chemistry.org

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is catalyzed by both palladium and copper(I) complexes and is conducted in the presence of a base. libretexts.org It is a highly efficient method for introducing alkynyl moieties, which can serve as versatile intermediates for further synthetic elaborations. Studies on related dihaloquinolines have shown that the reaction proceeds selectively at the more reactive halide position. libretexts.org

Buchwald-Hartwig Amination: Although technically a carbon-nitrogen bond-forming reaction, the Buchwald-Hartwig amination is a closely related and highly relevant transformation. wikipedia.orgacsgcipr.orglibretexts.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. wikipedia.org This reaction has been successfully applied to the structurally similar 5-bromo-8-benzyloxyquinoline, demonstrating its utility for introducing diverse amino-substituents onto the quinoline scaffold. ias.ac.inresearchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | General Utility |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | C-C (sp²-sp², sp²-sp³, etc.) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Arylation, alkylation, vinylation libretexts.orgorganic-chemistry.org |

| Heck Reaction | Alkene (H₂C=CHR) | C-C (sp²-sp²) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Vinylation organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine) | Alkynylation organic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd(0) catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | Amination wikipedia.orgias.ac.in |

The methoxy group at the C-7 position is generally stable but can be cleaved to reveal the corresponding 7-hydroxyquinoline. This transformation is typically achieved through O-demethylation using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers. researchgate.net Studies on related 2,7-dimethoxyquinoline derivatives have shown that demethylation can be regioselective, influenced by other substituents on the ring. researchgate.net Enzymatic O-demethylation is also a known biotransformation pathway for methoxy-substituted heterocycles, though this is more relevant in a biological context. nih.gov

Substitution Reactions of the Bromine Atom

Oxidation and Reduction Reactions of the Quinoline Core

The quinoline ring itself can undergo oxidation and reduction, although these transformations often require forcing conditions and can affect the substituents.

The reduction of the quinoline core is a more common and synthetically useful transformation. Catalytic hydrogenation is a standard method to reduce the heterocyclic portion of the quinoline ring system. For instance, the reduction of 5-(N-substituted-anilino)-8-benzyloxyquinolines using a palladium on carbon (Pd/C) catalyst and hydrogen gas not only cleaved the benzyl (B1604629) ether but, with extended reaction times, also reduced the quinoline to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. researchgate.net This indicates that this compound can likely be converted to 5-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline under similar conditions. Other reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically used to reduce functional groups on the quinoline ring, like carboxylic acids, rather than the ring itself. nih.gov

Derivatization Strategies for Medicinal Chemistry

The strategic modification of this compound is a key approach in the development of new therapeutic agents. The bromine atom at the 5-position is particularly amenable to substitution, making it an ideal handle for introducing diverse chemical functionalities through various cross-coupling reactions.

Synthesis of Novel Quinoline Analogs

The synthesis of novel quinoline analogs from this compound often involves well-established synthetic methodologies that are staples in medicinal chemistry. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are frequently employed to create new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions allow for the introduction of a wide array of substituents at the C-5 position, leading to the generation of large libraries of compounds for biological screening.

For instance, the Suzuki coupling reaction can be used to introduce various aryl and heteroaryl groups, which can modulate the biological activity of the resulting molecules. Similarly, the Buchwald-Hartwig amination allows for the incorporation of diverse amine functionalities, which can be crucial for establishing interactions with biological targets. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity of the desired products.

Incorporation into Complex Molecular Architectures

Beyond simple derivatization, this compound can be incorporated as a key building block in the synthesis of more complex molecular architectures. rsc.org Its rigid, bicyclic structure can serve as a scaffold to orient other functional groups in a specific three-dimensional arrangement, which is often a requirement for potent and selective biological activity.

In multi-step syntheses, the quinoline core can be introduced early on, with the bromine atom serving as a latent reactive site for later-stage modifications. This strategy allows for the convergent synthesis of complex molecules, where different fragments are prepared separately and then joined together. This approach is particularly valuable in the synthesis of natural product analogs and other intricate molecular designs that are of interest in drug discovery.

Reaction Mechanism Elucidation

A thorough understanding of the reaction mechanisms involved in the transformations of this compound is essential for optimizing reaction conditions and predicting the formation of potential byproducts. rsc.org Both computational and experimental approaches are employed to gain insights into the intricate details of these chemical processes.

Computational Chemistry and Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. escholarship.orgresearchgate.netrsc.org These methods allow for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway. escholarship.org For reactions involving this compound, computational studies can help to:

Predict the most likely reaction pathway: By comparing the energy barriers of different possible mechanisms, the most favorable pathway can be identified.

Understand the role of catalysts and reagents: The interactions between the reactants and the catalyst can be modeled to elucidate the catalytic cycle.

Explain observed regioselectivity and stereoselectivity: The origins of selectivity in a reaction can often be rationalized by examining the structures and energies of the relevant transition states.

These computational insights can guide the design of new experiments and the development of more efficient synthetic methods. escholarship.org

Experimental Verification of Reaction Pathways

While computational studies provide valuable theoretical models, experimental verification is crucial for confirming the proposed reaction mechanisms. rsc.org A variety of experimental techniques can be used to probe the details of a reaction pathway, including:

Kinetic studies: By measuring the rate of a reaction under different conditions (e.g., varying concentrations of reactants, temperature), the rate law can be determined, which provides information about the species involved in the rate-determining step.

Intermediate trapping: In some cases, it may be possible to isolate or detect reactive intermediates, providing direct evidence for their existence in the reaction pathway.

Isotope labeling studies: By replacing one or more atoms in a reactant with a heavier isotope, the movement of atoms during the reaction can be traced, providing insights into bond-breaking and bond-forming steps.

The combination of computational and experimental approaches provides a powerful strategy for the comprehensive elucidation of the reaction mechanisms governing the chemical transformations of this compound. rsc.org

Advanced Analytical and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 5-Bromo-7-methoxyquinoline. A suite of techniques is employed to probe its atomic and molecular properties, each providing unique structural information.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the quinoline (B57606) ring system and the methoxy (B1213986) group. The aromatic protons would appear as multiplets in a specific region of the spectrum, with their coupling constants providing information about their relative positions. The methoxy group would present as a characteristic singlet. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule, including the two bromine- and methoxy-substituted aromatic carbons. samipubco.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H NMR | 6.5 - 9.0 | Chemical shifts and splitting patterns depend on substitution. |

| Methoxy Protons | ¹H NMR | 3.8 - 4.2 | Typically appears as a sharp singlet. |

| Aromatic Carbons | ¹³C NMR | 100 - 160 | Includes carbons of the quinoline core. |

| Methoxy Carbon | ¹³C NMR | 55 - 60 | Characteristic shift for a methoxy carbon. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at characteristic wavelengths. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorptions include C-H stretching vibrations for the aromatic ring and the methoxy group. The spectrum would also show characteristic peaks for aromatic C=C and C=N bond stretching within the quinoline core. The presence of the methoxy group would be confirmed by a strong C-O stretching band. The C-Br stretching vibration is also expected, though it typically appears in the fingerprint region at lower wavenumbers. vscht.cz

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (methoxy) | Stretch | 3000 - 2850 |

| Aromatic C=C / C=N | Stretch | 1620 - 1450 |

| C-O (ether) | Stretch | 1275 - 1200 |

| C-Br | Stretch | 680 - 515 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and studying its fragmentation patterns upon ionization. chemguide.co.uk This analysis confirms the elemental composition and provides further structural evidence. The molecular ion peak (M+) would correspond to the exact mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. researchgate.net Predicted mass-to-charge ratios (m/z) for various adducts of the compound have been calculated. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 237.98621 |

| [M+Na]⁺ | 259.96815 |

| [M-H]⁻ | 235.97165 |

| [M+NH₄]⁺ | 255.01275 |

| [M+K]⁺ | 275.94209 |

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry. researchgate.net For a compound like this compound, a single-crystal X-ray diffraction study would unequivocally confirm the substitution pattern on the quinoline ring and reveal how the molecules pack together in the crystal lattice. While crystallographic data for the closely related compound 5,7-Dibromo-8-methoxyquinoline exists, specific experimental data for this compound was not available in the consulted resources. researchgate.net

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and dynamics simulations are employed to predict and analyze how this compound might interact with biological targets, typically proteins. These in silico techniques provide valuable insights into the potential mechanisms of action at a molecular level. samipubco.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as the active site of a protein. nih.govnih.gov The process involves generating various conformations (poses) of this compound within the binding pocket and scoring them based on binding energy to identify the most stable complex. nih.gov

Following docking, a detailed analysis of the interactions between the ligand and the protein's amino acid residues is performed. researchgate.net This analysis identifies key non-covalent interactions that stabilize the complex, including:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Contacts: Occur between nonpolar regions of the ligand and protein residues.

π-Stacking: Interactions between the aromatic quinoline ring and aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine, Tryptophan). nih.gov

π-Cation Interactions: Electrostatic interactions between the electron-rich quinoline ring and a positively charged amino acid residue (e.g., Lysine (B10760008), Arginine). nih.gov

Halogen Bonds: Potential interactions involving the bromine atom on the ligand and an electron-rich atom on the protein. nih.gov

These simulations and subsequent interaction analyses are crucial for understanding molecular recognition and can guide the design of more potent and selective molecules. nih.govnih.gov

Theoretical Chemistry Approaches

Theoretical chemistry provides a fundamental understanding of molecular structure and reactivity. scirp.org

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely used to predict various properties of molecules, including their geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. nih.gov

DFT calculations have been performed on various quinoline derivatives to understand their stability, reactivity, and electronic properties. scirp.orgrsc.org For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

In one study, DFT calculations at the B3LYP/6-311G(d) level were used to analyze the properties of a brominated quinolin-4-one derivative, a compound with structural similarities to this compound. scirp.org The calculations revealed that the presence of a bromine atom increases the acidity of certain sites on the molecule compared to methoxylated analogues. scirp.org

Another study on a series of tunable quinoline derivatives utilized DFT to calculate properties like the HOMO-LUMO gap, which are crucial for understanding their photophysical characteristics. rsc.org

Computational tools are instrumental in predicting a wide range of molecular properties, which helps in the early stages of drug design and development. mdpi.com These predictions can include physicochemical properties, bioactivity, and toxicity. mdpi.com

For quinoline derivatives, DFT calculations are used to predict several key electronic properties that dictate their behavior. researchgate.net These properties, derived from the energies of the frontier molecular orbitals, include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

The table below presents theoretical values for these properties for a selection of substituted quinoline derivatives, as calculated using DFT. A lower HOMO-LUMO gap generally correlates with higher reactivity. ijpras.com

Table 2: Predicted Molecular Properties of Substituted Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |

|---|---|---|---|---|---|

| 4-amino quinoline | -5.78 | -0.89 | 4.89 | 3.34 | 2.45 |

| 4-carbonyl quinoline | -7.01 | -2.54 | 4.47 | 4.78 | 2.24 |

| 4-carboxyl quinoline | -7.12 | -2.61 | 4.51 | 4.87 | 2.26 |

| 4-hydroxyl quinoline | -6.11 | -1.12 | 4.99 | 3.62 | 2.50 |

This table is based on data from a study on various quinoline derivatives and is presented to illustrate the types of molecular properties that can be predicted computationally. ijpras.com

Future Directions and Research Gaps

Exploration of Novel Derivatives and Analogues

The core structure of 5-Bromo-7-methoxyquinoline offers a versatile platform for chemical modification to develop new therapeutic candidates with improved pharmacological profiles.

Future synthetic efforts should be directed toward creating derivatives of this compound with superior potency and selectivity for specific biological targets. A key strategy involves structural optimization based on structure-activity relationships (SAR). For instance, in the development of related 5-methoxyquinoline (B23529) derivatives as EZH2 inhibitors, initial compounds showed low potency (IC₅₀ value of 28 μM), necessitating further structural modifications to improve activity. nih.gov Similarly, research on 5-bromo-7-azaindolin-2-one derivatives, which share the "5-bromo" feature, has focused on optimizing potency against various solid tumors. nih.gov This approach has yielded compounds with significantly increased activity compared to existing drugs like Sunitinib against several cancer cell lines. nih.gov Applying these principles, targeted modifications to the this compound core could lead to the discovery of highly potent and selective agents for various diseases.

The development of multi-target agents represents a promising strategy to address complex diseases and combat drug resistance. nih.gov Designing molecules that simultaneously modulate multiple critical pathways can offer enhanced therapeutic efficacy. nih.govnih.gov The quinoline (B57606) scaffold is well-suited for the design of such agents. nih.gov Future research could focus on creating hybrid molecules based on this compound that target synergistic protein combinations. nih.gov For example, a promising approach in cancer therapy is the simultaneous inhibition of topoisomerase I (TOPO-I), bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2). nih.gov This strategy aims to disrupt DNA replication, impair oncogene expression, and overcome multidrug resistance. nih.gov The design of multi-target drugs often involves identifying overlapping pharmacophores or linking different pharmacophores to create a single chemical entity that can interact with multiple targets. nih.govarxiv.org

In Vivo Pharmacological Studies and Efficacy

While in silico and in vitro studies provide valuable preliminary data, conducting in vivo pharmacological studies is a critical next step to assess the efficacy and pharmacokinetic properties of new this compound derivatives. Currently, there is a notable gap in the literature regarding the in vivo performance of compounds directly derived from this specific scaffold. For related compounds, such as novel 5-bromo-7-azaindolin-2-one derivatives, in vivo pharmacokinetics and efficacy studies are planned or currently underway, highlighting this as a necessary phase of research. nih.gov Such studies are essential to validate the therapeutic potential observed in initial screenings and to understand how these compounds behave within a complex biological system.

Advanced Mechanistic Investigations

A deeper understanding of how this compound and its derivatives exert their biological effects at a molecular level is crucial for their rational development as therapeutic agents.

Identifying the specific molecular targets and signaling pathways modulated by this compound derivatives is a key research priority. The parent compound is known to be an intermediate in the synthesis of kinase inhibitors and has shown activity in targeting cancer cell proliferation through interactions with specific enzyme pathways. myskinrecipes.com Future investigations should aim to precisely identify these targets. Based on research into similar quinoline-based compounds, several potential targets can be hypothesized.

Potential Molecular Targets for Quinoline-Based Compounds

| Target Protein | Function | Therapeutic Area | Citation |

|---|---|---|---|

| Kinases | Regulate cell signaling, proliferation, and survival | Cancer | myskinrecipes.com |

| Topoisomerase I (TOPO-I) | Involved in DNA replication and transcription | Cancer | nih.gov |

| Bromodomain-containing protein 4 (BRD4) | Regulates oncogene expression | Cancer | nih.gov |

| ATP-binding cassette sub-family G member 2 (ABCG2) | Contributes to multidrug resistance by effluxing drugs | Cancer | nih.gov |

Advanced techniques such as molecular docking, molecular dynamics simulations, and biochemical assays can be employed to confirm the interaction of new derivatives with these and other potential targets. nih.govmdpi.com

Drug resistance is a major obstacle in the treatment of diseases like cancer. mdpi.com As derivatives of this compound are developed, it is imperative to investigate potential mechanisms of resistance. Resistance can arise from various factors, including genetic mutations in the target protein, epigenetic alterations, and increased expression of drug efflux pumps like ABCG2. nih.govmdpi.com For instance, resistance to topoisomerase inhibitors can occur through reduced expression of the target enzyme. mdpi.com

Strategies to overcome resistance should be developed in parallel. One approach is the design of multi-target agents that can circumvent resistance by hitting multiple pathways simultaneously. nih.govrsc.org Another strategy involves co-administering the therapeutic agent with inhibitors of resistance-conferring proteins, such as efflux pump inhibitors. Understanding the specific mechanisms by which cancer cells might develop resistance to this compound derivatives will be essential for creating durable and effective therapies. mdpi.comnih.gov

Development of Therapeutic Applications

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds. nih.gov Derivatives of quinoline are explored for a wide range of therapeutic applications due to their diverse biological activities. frontiersin.org The specific functionalization of the quinoline ring, such as the inclusion of bromo and methoxy (B1213986) groups, can significantly influence the molecule's electronic properties, lipophilicity, and ability to bind to biological targets, thereby enhancing its therapeutic potential. bohrium.comresearchgate.net

Preclinical and Clinical Translation Potentials

This compound serves as a key chemical intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. myskinrecipes.com Research has indicated its activity in targeting cancer cell proliferation through interactions with specific enzyme pathways. myskinrecipes.com While direct preclinical data on this compound is limited, extensive research on structurally similar compounds underscores its significant potential for translation into therapeutic candidates.

The anticancer potential of the bromo-methoxy quinoline framework is supported by studies on related derivatives. For instance, novel, highly brominated methoxyquinolines have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov One particular compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, exhibited potent inhibitory effects against C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon cancer) cell lines, with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.gov This compound was also found to inhibit human topoisomerase I, a crucial enzyme for DNA replication. nih.gov Furthermore, a series of 5,6,7-trimethoxy quinoline derivatives showed significant cytotoxic activity against MCF-7 (human breast cancer) and A2780 (human ovarian cancer) cell lines, acting as inhibitors of tubulin polymerization. nih.gov

The pharmacological importance of the 5-bromo substitution is well-established in related heterocyclic systems. 5-bromo-7-azaindole, for example, is a critical intermediate in the synthesis of Vemurafenib, a potent kinase inhibitor used in cancer therapy. patsnap.com Moreover, synthetic derivatives of 5-bromo-7-azaindolin-2-one have displayed broad-spectrum antitumor potency, with some compounds showing significantly greater activity against liver, lung, and ovarian cancer cell lines than the established multi-kinase inhibitor drug, Sunitinib. nih.gov These findings highlight the potential of the 5-bromo-substituted heterocyclic core in designing potent enzyme inhibitors, suggesting a promising avenue for the preclinical development of this compound derivatives.

Table 1: Preclinical Anticancer Activity of Related Bromo-Methoxy Quinoline Derivatives

| Compound | Cancer Cell Line(s) | Biological Activity | IC50 Value(s) |

|---|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | Antiproliferative, Topoisomerase I inhibitor | 5.45–9.6 µg/mL |

| N-(4-benzoyl phenyl)-5,6,7-trimethoxy quinolin-4-amine (Compound 7e) | MCF-7, A2780 | Cytotoxic, Tubulin polymerization inhibitor | Not specified |

| 5-bromo-7-azaindolin-2-one derivative (Compound 23p) | HepG2, A549, Skov-3 | Antitumor | 2.357–3.012 µM |

| Sunitinib (Reference Drug) | HepG2, A549, Skov-3 | Antitumor | 31.594–49.036 µM |

Drug Repurposing Strategies

Drug repurposing, or finding new therapeutic uses for existing compounds, is an efficient strategy that can accelerate clinical testing by leveraging established safety and pharmacokinetic data. mdpi.com While no specific drug repurposing studies have been conducted on this compound itself, the broader class of quinoline derivatives presents significant opportunities for such strategies. mdpi.com

Historically, quinoline-based drugs like the antimalarial quinine have been explored for new indications, including neuroprotective and anti-inflammatory properties. mdpi.com This demonstrates the principle that a single scaffold can interact with multiple biological targets, opening the door for new therapeutic applications. Given that this compound is a precursor for kinase inhibitors and antimicrobials, it and its derivatives could be screened against other enzyme families or pathogens. myskinrecipes.com The well-documented, wide-ranging bioactivity of the quinoline nucleus suggests that its derivatives are promising candidates for future repurposing efforts, which could unlock untapped therapeutic potential. mdpi.com

Sustainable Synthesis and Green Chemistry Approaches

The synthesis of quinoline derivatives has seen a paradigm shift from conventional methods to more sustainable and green methodologies. bohrium.comresearchgate.net These modern approaches adhere to the principles of green chemistry by focusing on minimizing waste, reducing solvent and energy consumption, and avoiding hazardous reagents. bohrium.comresearchgate.net

Green strategies for quinoline synthesis often involve one-pot reactions that reduce the number of steps and improve atom economy. nih.gov The use of environmentally benign solvents, such as ethanol and water, has proven effective and supports the eco-friendly production of these compounds. bohrium.comresearchgate.net Many protocols now employ green catalysts, like p-toluenesulfonic acid (p-TSA) or employ catalyst-free conditions, moving away from toxic heavy metals. bohrium.comresearchgate.netjocpr.com Energy-efficient techniques such as microwave and ultrasound irradiation have also been successfully applied to accelerate reaction times and improve yields in quinoline synthesis. frontiersin.orgnih.gov

A significant advancement in sustainable chemical manufacturing is the adoption of continuous flow chemistry. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved scalability and efficiency. researchgate.net Continuous-flow reactors have been used to produce a variety of quinolines through processes like photochemical synthesis and tandem photoisomerization-cyclization cascades, achieving high yields and throughputs greater than one gram per hour. researchgate.netvapourtec.com This technology is particularly suited for safely handling potentially hazardous intermediates and enables the telescoping of multiple reaction steps, further minimizing waste and operational time. vapourtec.comacs.org While a specific green synthesis for this compound has not been detailed, these established sustainable methodologies for the quinoline scaffold provide a clear blueprint for its future environmentally responsible production.

Conclusion

Summary of Key Research Findings

5-Bromo-7-methoxyquinoline is a synthetic heterocyclic compound accessible via a multi-step process involving a Skraup condensation followed by nucleophilic substitution and chromatographic purification. google.com Its key structural features—a quinoline (B57606) core, a reactive bromine atom, and a methoxy (B1213986) group—make it a promising intermediate. The bromine atom, in particular, serves as a versatile handle for derivatization through modern cross-coupling reactions like the Suzuki-Miyaura coupling. harvard.eduorganic-chemistry.org

Broader Implications for Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a building block for creating novel molecules with therapeutic applications. The quinoline nucleus is a well-established pharmacophore with proven efficacy in anticancer, antimicrobial, and antimalarial drugs. arabjchem.orgnih.gov This compound provides a platform for generating diverse chemical libraries, which can be screened to identify new lead compounds in drug discovery programs.

Remaining Challenges and Future Prospects

A significant challenge is the lack of comprehensive, publicly available data on the physicochemical properties, spectroscopic characterization, and specific reactivity of this compound. Future research should focus on fully characterizing this compound and exploring its synthetic utility. A systematic investigation into its derivatization, particularly through various cross-coupling reactions, and the subsequent pharmacological evaluation of the resulting products would be a valuable endeavor. Such studies would unlock the full potential of this compound as a key intermediate for the development of next-generation therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-7-methoxyquinoline, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves bromination of a pre-functionalized quinoline precursor. For example, bromination of 7-methoxyquinoline using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents such as dichloromethane or acetonitrile. Reaction time and stoichiometry must be optimized to avoid over-bromination . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze aromatic proton splitting patterns (e.g., doublets for H-6 and H-8 due to bromine’s deshielding effect) and methoxy group singlet (~δ 3.9 ppm) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 238 (M for CHBrNO) and isotope patterns consistent with bromine (1:1 ratio for Br/Br) .

- Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Methodology : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability tests under varying pH (2–12) and temperatures (4–40°C) show degradation <5% over 72 hours in inert atmospheres. Store in amber vials at −20°C to prevent photodegradation and bromine displacement .

Advanced Research Questions

Q. How does the electronic effect of the 7-methoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The methoxy group acts as an electron-donating substituent, activating the quinoline ring for electrophilic substitution but deactivating positions meta to it. In Suzuki-Miyaura couplings, the bromine at C-5 undergoes palladium-catalyzed coupling with aryl boronic acids. Optimize using Pd(PPh) (2 mol%), KCO base, and toluene/water (3:1) at 80°C for 12 hours. Monitor regioselectivity via LC-MS to avoid by-products .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected H NMR shifts) for this compound derivatives?

- Methodology : Discrepancies may arise from solvent polarity effects or paramagnetic impurities. Re-measure in deuterated DMSO vs. CDCl to assess solvent-induced shifts. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling networks. Cross-validate with computational methods (DFT calculations for H chemical shifts using Gaussian 16) .

Q. How can researchers investigate the biological mechanism of this compound as a potential kinase inhibitor?

- Methodology :

- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. IC values <1 μM suggest high potency.

- Molecular Docking : Simulate binding interactions using AutoDock Vina; the bromine may occupy hydrophobic pockets, while the methoxy group forms hydrogen bonds with catalytic lysine residues .

- Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS in HeLa cells, correlating with cytotoxicity (MTT assay EC) .

Notes

- Advanced questions emphasize mechanistic analysis and data reconciliation, while basic questions focus on foundational synthesis and characterization.

- Citations align with evidence IDs, excluding unreliable sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.